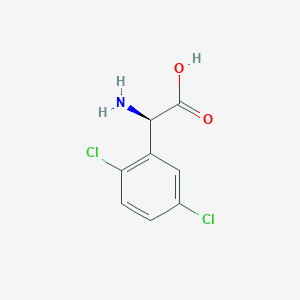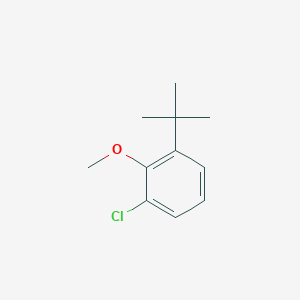
2,6-Dimethylpyrimidine-4,5-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethylpyrimidine-4,5-diamine is a heterocyclic organic compound with the molecular formula C6H10N4 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylpyrimidine-4,5-diamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of methyl cyanoacetate, urea, and sodium methylate to form 4-amino-2,6-dihydroxypyrimidine sodium salt, which is then methylated using dimethyl sulfate . Another method includes the addition of anhydrous methanol, a solvent, and malononitrile, followed by condensation with cyanamide and cyclization with a Lewis acid .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity while minimizing waste. These methods may involve the use of continuous flow reactors and advanced purification techniques to ensure high-quality output .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dimethylpyrimidine-4,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which can have different functional groups attached to the ring, enhancing their chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
2,6-Dimethylpyrimidine-4,5-diamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 2,6-Dimethylpyrimidine-4,5-diamine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Diamino-6-methylpyrimidine
- 2,4-Diamino-5-phenyl-6-ethylpyrimidine
- 2,6-Dimethylpyrimidine-4-thione
Uniqueness
2,6-Dimethylpyrimidine-4,5-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Eigenschaften
Molekularformel |
C6H10N4 |
|---|---|
Molekulargewicht |
138.17 g/mol |
IUPAC-Name |
2,6-dimethylpyrimidine-4,5-diamine |
InChI |
InChI=1S/C6H10N4/c1-3-5(7)6(8)10-4(2)9-3/h7H2,1-2H3,(H2,8,9,10) |
InChI-Schlüssel |
LUUZXYGGFIJNCH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC(=N1)C)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



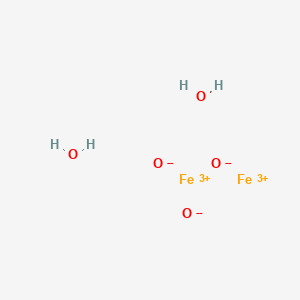
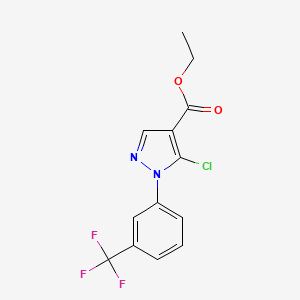
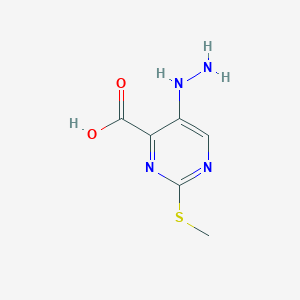
![6-Chloropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13114644.png)

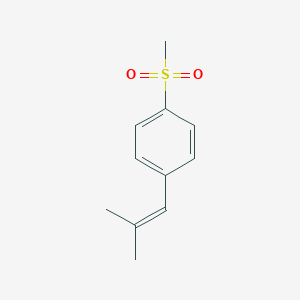
![7-morpholino-2H-pyrimido[1,2-b]pyridazin-2-one](/img/structure/B13114665.png)

![N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octanamide](/img/structure/B13114676.png)

![Imidazo[1,2-a]quinoxalin-1-ylmethanamine](/img/structure/B13114691.png)
